molecular formula C8H8INO3 B604682 5-Iodovanillin oxime CAS No. 73664-55-8

5-Iodovanillin oxime

Cat. No.: B604682
CAS No.: 73664-55-8
M. Wt: 293.06g/mol
InChI Key: KYZYXSBHGCSDOF-ONNFQVAWSA-N
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Description

5-Iodovanillin oxime is a derivative of 5-iodovanillin (C₈H₇IO₃), a halogenated aromatic aldehyde synthesized via iodination of vanillin. The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-C=N-OH), yielding a molecular formula of C₈H₈INO₃ (molecular weight: 293.06 g/mol) . The iodinated structure enhances electrophilicity and stability, making it relevant in medicinal chemistry and material science.

Properties

CAS No.

73664-55-8

Molecular Formula

C8H8INO3

Molecular Weight

293.06g/mol

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenol

InChI

InChI=1S/C8H8INO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+

InChI Key

KYZYXSBHGCSDOF-ONNFQVAWSA-N

SMILES

COC1=C(C(=CC(=C1)C=NO)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 5-Iodovanillin Oxime : Features an iodinated aromatic ring and oxime group, enabling hydrogen bonding and halogen interactions.
  • Naringin-Derived Oxime (Compound 2a): A flavonoid oxime with demonstrated MIC = 62.5 µg/mL (antibacterial) and IC₅₀ = 3.7 µg/mL (antioxidant), outperforming other hydrazones and oximes in its class .
  • Di(1H-tetrazol-5-yl) Methanone Oxime: A heterocyclic oxime with high thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding .
  • 4-Methylpentan-2-one Oxime : An aliphatic oxime classified as Acute Tox. 4 (harmful if swallowed) and irritant, highlighting structural dependence of toxicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/Decomposition (°C) Key Functional Groups Stability Features
This compound 293.06 Not reported Aromatic, oxime, iodine High electrophilicity
Naringin Oxime (2a) ~580 (estimated) Not reported Flavonoid, oxime Moderate aqueous solubility
Di(1H-tetrazolyl) Oxime ~250 (estimated) 288.7 (decomp.) Tetrazole, oxime High thermal stability
Phosgene Oxime (CX) 113.93 35–40 (melts) Oxime, dichloro Rapid decomposition

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to correlate this compound modifications with biological activity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains). Test in high-throughput assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors). Validate findings with molecular docking against target proteins .

Tables for Quick Reference

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

StepReagents/ConditionsYield RangeReference
IodinationI₂, HNO₃, 0–5°C60–75%
Methyl Ether CleavageAlCl₃, pyridine, 60°C85–90%
O-AlkylationMethyl iodide, DBU/DMF, 80°C70–80%

Q. Table 2. Analytical Techniques for Purity and Structure Validation

TechniqueApplicationCritical Parameters
LC/MSQuantify oxime metabolitesColumn: C18, gradient elution
¹H NMRConfirm regioselective modificationsSolvent: CDCl₃, 400 MHz
HRMSIdentify trace impuritiesResolution: >30,000 FWHM

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